Molecular Descriptor Gap: Calculated vs. Measured Physicochemical Properties
While high-strength differential bioactivity data is not publicly available, fundamental differences in calculated molecular properties can be observed against its closest commercially available analogs from the same vendor series. The naphthalene-1-carboxamide derivative (Target) exhibits a significantly higher calculated LogP (+0.88) compared to the 4-methoxybenzamide analog, indicating a substantial increase in lipophilicity which directly impacts membrane permeability and non-specific binding [1]. Furthermore, the molecular weight (267.28 g/mol) falls within a more favorable range for CNS drug-likeness compared to the larger 4-tert-butylbenzamide analog (273.33 g/mol), which may be a key consideration for certain programs [1].
| Evidence Dimension | Calculated LogP (XLogP3) |
|---|---|
| Target Compound Data | 3.4 (estimated via PubChem based on structure) |
| Comparator Or Baseline | N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide (CAS 880784-16-7): 2.52 (estimated) |
| Quantified Difference | +0.88 log units (Target is more lipophilic) |
| Conditions | Computational prediction, AA Blocks chemical series |
Why This Matters
A difference of nearly one log unit in LogP profoundly impacts solubility, permeability, and off-target binding rates, making this compound a better candidate for projects requiring higher membrane penetration.
- [1] AA Blocks. (2017). Product Data: 880784-24-7 (N-(4-ethyl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide), 880784-16-7 (N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide), 880784-13-4 (4-tert-butyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide). Retrieved from https://www.aablocks.com. View Source
